N'-Hydroxy-2,5-dimethoxybenzimidamide
Description
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
N'-hydroxy-2,5-dimethoxybenzenecarboximidamide |
InChI |
InChI=1S/C9H12N2O3/c1-13-6-3-4-8(14-2)7(5-6)9(10)11-12/h3-5,12H,1-2H3,(H2,10,11) |
InChI Key |
YUMNPGOKYSNXLI-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C(=N/O)/N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-Hydroxy-2,5-dimethoxybenzimidamide typically involves the condensation of 2,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride, followed by cyclization with ammonium acetate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification methods such as continuous chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions: N’-Hydroxy-2,5-dimethoxybenzimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under suitable conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzimidazoles, ketones, aldehydes, and amines, depending on the specific reaction and conditions used .
Scientific Research Applications
N’-Hydroxy-2,5-dimethoxybenzimidamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N’-Hydroxy-2,5-dimethoxybenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity or disrupt cellular processes, resulting in its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences
The primary distinction between N'-hydroxy-2,5-dimethoxybenzimidamide and its analogs lies in the substituent positions on the aromatic ring. For example:
This could affect solubility in polar solvents or binding affinity in biological systems. The 3,5-isomer () is documented with a ChemSpider ID (2013061) and multiple synonyms (e.g., MFCD00175026, ZINC13658994) , suggesting broader commercial availability and research utilization.
Reactivity and Stability: Hydroxyimino groups (-NHOH) are redox-active, but steric hindrance from 2,5-substituents might reduce reactivity compared to less hindered analogs. The 3,5-isomer’s symmetry may confer thermal stability, as seen in other meta-substituted aromatics .
Pharmacological and Industrial Relevance
For instance, ranitidine’s nitroacetamide and amino alcohol derivatives rely on precise functional group placement for H₂-receptor antagonism. Similarly, benzimidamides are explored for antimicrobial or chelating properties, where substituent orientation impacts efficacy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N'-Hydroxy-2,5-dimethoxybenzimidamide with high purity?
- Methodology : Optimize coupling reactions using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a reagent, which enhances amidation efficiency under mild conditions (pH 6–7, room temperature). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC (>98%) .
- Key Parameters : Monitor reaction pH to avoid hydrolysis of the hydroxamic acid group. Use anhydrous solvents to minimize side reactions.
Q. How can structural characterization of this compound be performed?
- Analytical Techniques :
- NMR : Analyze and NMR spectra (DMSO-) for methoxy ( 3.7–3.9 ppm), hydroxyimino ( 10.2–10.5 ppm), and aromatic protons ( 6.8–7.2 ppm). Compare with NIST reference data for benzimidamide derivatives .
- IR : Confirm the presence of N–O (930–960 cm) and C=N (1640–1660 cm) stretches .
- Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion peak ([M+H]) and fragmentation patterns .
Q. What stability considerations are critical for storing this compound?
- Storage Conditions : Store at –20°C under inert gas (argon) to prevent oxidation of the hydroxamic acid group. Avoid exposure to moisture and light, as degradation products (e.g., benzimidic acid) form under acidic/humid conditions .
- Stability Assays : Perform accelerated stability testing (40°C/75% RH for 4 weeks) and monitor via TLC or HPLC .
Advanced Research Questions
Q. How do substitution patterns (e.g., methoxy vs. hydroxy groups) influence the compound’s antioxidant activity?
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 3,5-dimethoxy-substituted benzimidamides) using DPPH radical scavenging assays. Increased methoxy substitution enhances electron-donating capacity, improving IC values (e.g., 12.5 μM vs. 25 μM for non-methoxy analogs) .
- Experimental Design : Use β-carotene linoleate oxidation assays to evaluate lipid peroxidation inhibition. Correlate results with DFT calculations for H-atom transfer efficiency .
Q. How can contradictory data on the compound’s biological activity be resolved?
- Data Contradiction Analysis :
- Purity Verification : Re-analyze samples via LC-MS to rule out impurities (e.g., residual solvents or byproducts) affecting bioassay results .
- Assay Variability : Standardize antioxidant assay protocols (e.g., DPPH concentration, incubation time) across studies. Include positive controls like BHA to calibrate activity .
- Cell-Based vs. Cell-Free Systems : Discrepancies may arise due to membrane permeability in cellular models. Use fluorescence microscopy to track intracellular uptake .
Q. What strategies optimize solubility for in vitro pharmacological studies?
- Solubility Enhancement :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to improve aqueous solubility without cytotoxicity .
- pH Adjustment : Prepare buffered solutions (pH 7.4) to stabilize the hydroxamic acid moiety while avoiding precipitation .
Q. How can computational modeling predict interactions between this compound and target enzymes?
- Molecular Docking : Use AutoDock Vina to simulate binding to metalloenzymes (e.g., histone deacetylases). Focus on coordinating interactions between the hydroxamic acid group and Zn ions .
- MD Simulations : Run 100-ns trajectories to assess binding stability and conformational changes in the enzyme active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
